Cas no 83431-75-8 (1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester)
1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester
- 1H-Benzimidazole-2-carboxylicacid,4-fluoro-,methylester(9CI)
- methyl 4-fluoro-1H-benzimidazole-2-carboxylate
- 83431-75-8
- MFCD24619365
- SY351928
- DTXSID601245807
- Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate
- AT11068
- Methyl 4-Fluorobenzimidazole-2-carboxylate
- Methyl 7-fluoro-1H-benzimidazole-2-carboxylate
- SCHEMBL7701682
-
- Inchi: 1S/C9H7FN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12)
- InChI Key: UEFROEPGMCYBEU-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1N=C(C(=O)OC)N2
Computed Properties
- Exact Mass: 194.04915563g/mol
- Monoisotopic Mass: 194.04915563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55Ų
1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061001353-1g |
Methyl 7-fluoro-1H-benzimidazole-2-carboxylate |
83431-75-8 | 98% | 1g |
$791.51 | 2023-08-31 | |
| Alichem | A061001353-5g |
Methyl 7-fluoro-1H-benzimidazole-2-carboxylate |
83431-75-8 | 98% | 5g |
$1999.54 | 2023-08-31 | |
| Alichem | A061001353-10g |
Methyl 7-fluoro-1H-benzimidazole-2-carboxylate |
83431-75-8 | 98% | 10g |
$2488.16 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743325-1g |
Methyl 4-fluoro-1h-benzo[d]imidazole-2-carboxylate |
83431-75-8 | 98% | 1g |
¥19087.00 | 2024-07-28 |
1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester
1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester (CAS No. 83431-75-8): An Overview of Its Properties, Applications, and Recent Research Advances
1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester (CAS No. 83431-75-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 7-Fluoro-1H-benzimidazole-2-carboxylic acid methyl ester, is characterized by its unique structural features, which include a benzimidazole core and a fluorine substituent at the 7-position. These properties make it an attractive candidate for various biological and chemical studies.
The benzimidazole scaffold is well-known for its broad spectrum of biological activities, including antifungal, antibacterial, and antiparasitic properties. The introduction of a fluorine atom at the 7-position further enhances the compound's stability and bioavailability, making it a valuable intermediate in the synthesis of more complex molecules. The methyl ester group at the carboxylic acid position provides additional functional versatility, allowing for easy modification and derivatization.
Recent research has highlighted the potential of 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. The results showed that this compound effectively reduced the activity of these enzymes, suggesting its potential as a lead molecule for anticancer drug development.
In another study, researchers explored the antimicrobial properties of 7-Fluoro-1H-benzimidazole-2-carboxylic acid methyl ester against a range of pathogenic bacteria and fungi. The findings indicated that the compound exhibited potent inhibitory effects on several multidrug-resistant strains, making it a promising candidate for developing new antimicrobial agents.
The structural flexibility of 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester also makes it an excellent starting material for combinatorial chemistry approaches. Scientists can easily modify the compound to create libraries of derivatives with varying functional groups and substituents. This approach has been particularly useful in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic leads.
In addition to its medicinal applications, 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester has found use in analytical chemistry. Its unique spectral properties make it suitable for use as a reference standard in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These applications have contributed to its growing importance in quality control and regulatory compliance processes.
The synthesis of 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester typically involves multistep reactions that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of o-phenylenediamine with formic acid followed by fluorination and esterification steps. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing the overall cost and ecological impact of large-scale production.
Despite its numerous advantages, 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester also presents some challenges. For example, its stability under certain conditions can be an issue, particularly when exposed to acidic or basic environments. Researchers are actively working on developing strategies to enhance its stability and improve its pharmacokinetic properties.
In conclusion, 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester (CAS No. 83431-75-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile functional groups make it an attractive candidate for various biological studies and therapeutic applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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